3-Hydroxypiperidine-3-carboxylic acid hydrochloride
Overview
Description
3-Hydroxypiperidine-3-carboxylic acid hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used for the on-line analysis and solution phase synthesis of Ugi multicomponent reaction (MCR) products .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . 3-Hydroxypiperidine can be obtained from the reduction of 3-hydroxypyridine .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The empirical formula of 3-Hydroxypiperidine hydrochloride is C5H11NO · HCl .Chemical Reactions Analysis
3-Hydroxypiperidine hydrochloride has been used for the on-line analysis and solution phase synthesis of Ugi multicomponent reaction (MCR) products . It is a reactant for synthesis of istaroxime analogues as Na+, K+ - ATPase inhibitors .Physical And Chemical Properties Analysis
The empirical formula of 3-Hydroxypiperidine hydrochloride is C5H11NO · HCl . Its molecular weight is 137.61 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Stereoselective Synthesis and Natural Product Synthesis
3-Hydroxypiperidine-3-carboxylic acid hydrochloride serves as a crucial intermediate in the stereoselective synthesis of pipecolic acid derivatives and 3-hydroxypiperidine scaffolds. These compounds are foundational in the creation of various natural and synthetic compounds with medicinal relevance. Research highlights its use in the efficient and stereoselective formation of cis- and trans-3-hydroxypipecolic acids, utilizing D-serine as a chiral template for enantiopure forms. These methodologies underscore the compound's versatility in constructing biologically active molecules and natural products, including those with the 3-hydroxypiperidine skeleton—a privileged structural motif prevalent in bioactive compounds (Purkayastha et al., 2010) (Liang & Datta, 2005) (Wijdeven et al., 2010).
Oxidative C–C Bond Cleavage
Innovative research demonstrates the oxidative carbon–carbon bond cleavage of N-alkoxycarbonylated cyclic amines, including 3-hydroxypiperidine derivatives, using sodium nitrite in trifluoroacetic acid. This process yields ω-amino carboxylic acids in high yield, showcasing the compound's utility in synthesizing enantiomerically pure products such as GABOB and pyrrolidone carboxylate derivatives, highlighting its significance in synthetic organic chemistry and the development of enantiomerically pure substances (Onomura et al., 2008).
Enantioselective Construction and Drug Delivery
The compound has been utilized in enantioselective constructions, such as the transformation of cyclic ene-carbamates into ω-(N-formylamino)carboxylic acids using ruthenium tetroxide oxidation. This methodological approach provides a pathway to synthesize key intermediates like (3R)-4-amino-3-hydroxybutyric acid, crucial for the synthesis of biologically active molecules such as L-carnitine. Additionally, the compound's scaffold is central to the synthesis of natural products containing the 3-hydroxypiperidine motif, underscoring its broad applicability in the synthesis of bioactive and pharmacologically relevant molecules (Kaname et al., 2008) (Chiou et al., 2010).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Hydroxypiperidine-3-carboxylic acid hydrochloride, is an important task of modern organic chemistry . This compound has gained attention in recent years due to its potential implications in various fields of research and industry.
properties
IUPAC Name |
3-hydroxypiperidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5(9)6(10)2-1-3-7-4-6;/h7,10H,1-4H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSSOESCUDGKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(=O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypiperidine-3-carboxylic acid hydrochloride | |
CAS RN |
2059933-10-5 | |
Record name | 3-hydroxypiperidine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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